Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetone, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Methyl 2-(2-(4-bromophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-ethylthiophene-3-carboxylate
Uniqueness
The uniqueness of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate lies in its specific functional groups and their arrangement on the thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C24H23ClN2O5S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O5S/c1-4-32-18-11-9-17(10-12-18)26-22(29)21-14(2)20(24(30)31-3)23(33-21)27-19(28)13-15-5-7-16(25)8-6-15/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
ZCVLEIAYYGVNIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
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